
Benzenamine, N-(2,2-dimethylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by the presence of an imine group (C=N) attached to a benzene ring and a 2,2-dimethylpropylidene substituent. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2,2-dimethylpropylidene)- typically involves the condensation reaction between benzenamine (aniline) and 2,2-dimethylpropanal (pivaldehyde). The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N). The general reaction can be represented as follows:
C6H5NH2+(CH3)3CCHO→C6H5N=CHC(CH3)3+H2O
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(2,2-dimethylpropylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(2,2-dimethylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Benzenamine, N-(2,2-dimethylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(2,2-dimethylpropylidene)- involves its interaction with molecular targets through the imine group. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine (Aniline): A primary aromatic amine with a simpler structure.
N,N-Dimethylaniline: A tertiary aromatic amine with two methyl groups attached to the nitrogen atom.
N-Phenylbenzamide: An amide derivative of benzenamine.
Uniqueness
Benzenamine, N-(2,2-dimethylpropylidene)- is unique due to the presence of the 2,2-dimethylpropylidene substituent, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature distinguishes it from simpler aromatic amines and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
26029-60-7 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2,2-dimethyl-N-phenylpropan-1-imine |
InChI |
InChI=1S/C11H15N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
QPMNQRGLWJEIAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)

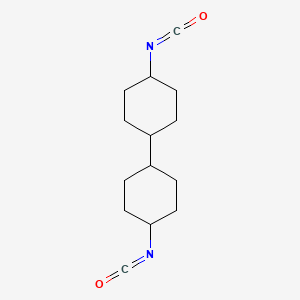
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
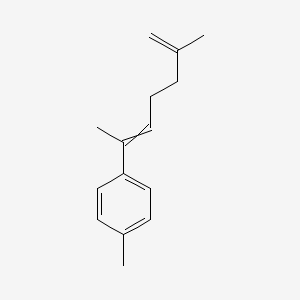
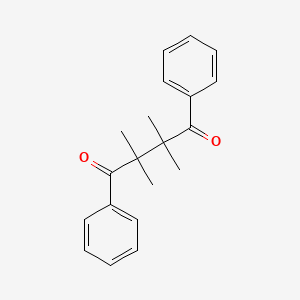
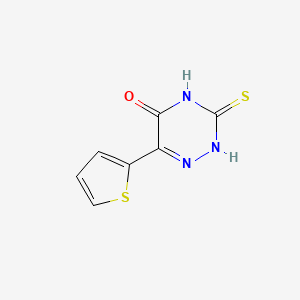
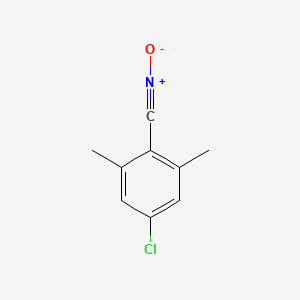

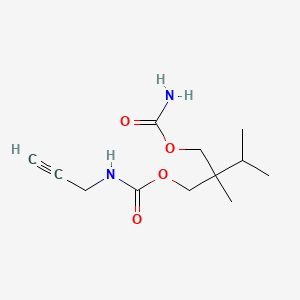

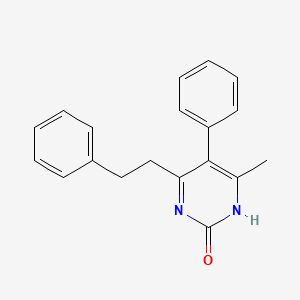
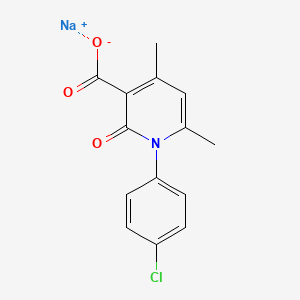
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
